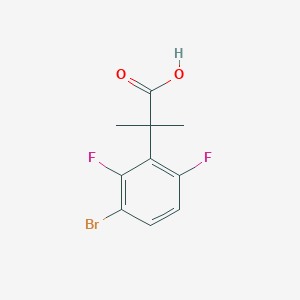

2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid

Description

Structure and Synthesis 2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid featuring a bromine atom at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring. The propanoic acid moiety is branched with a methyl group at the α-carbon.

Key Properties The compound’s molecular formula is C₁₁H₁₀BrF₂O₂, with an estimated molecular weight of ~291.09 g/mol. The fluorine and bromine substituents confer strong electron-withdrawing effects, influencing acidity (pKa expected to be lower than non-fluorinated analogs) and directing regioselective reactions. Steric hindrance from the methyl group may reduce reactivity at the α-carbon.

Properties

Molecular Formula |

C10H9BrF2O2 |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

2-(3-bromo-2,6-difluorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H9BrF2O2/c1-10(2,9(14)15)7-6(12)4-3-5(11)8(7)13/h3-4H,1-2H3,(H,14,15) |

InChI Key |

XLSSJFHLSHHFQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1F)Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of 3-bromo-2,6-difluorophenylboronic acid as a precursor . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by the coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid (CAS 1314671-45-8): This isomer has bromine at the 4-position instead of 3. However, conflicting molecular formula data (C₇H₇ClN₂O₄S in ) suggests possible catalog errors, necessitating verification .

- 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS 1314647-71-6): Lacking the 6-fluoro substituent, this compound exhibits reduced electron-withdrawing effects, leading to a higher pKa (~3.5 vs. ~2.8 estimated for the target compound) .

Halogen Substitution Variations

- 3-Bromo-2,6-difluorophenylboronic acid (CAS 352535-84-3): A key intermediate in Suzuki-Miyaura couplings, this boronic acid derivative highlights the utility of bromo-difluorophenyl groups in cross-coupling reactions. Its instability at room temperature (requires 0–6°C storage) contrasts with the carboxylic acid’s relative stability .

Carboxylic Acid Chain Modifications

- 2-(3-Bromo-2,6-difluorophenyl)acetic acid: The shorter acetic acid chain reduces steric bulk, lowering the predicted collision cross-section (CCS = 145.6–151.4 Ų) compared to the target compound’s propanoic acid analog. This may enhance membrane permeability in biological applications .

- 2-Bromo-2-methylpropanoic acid (CAS 167.01 g/mol): The absence of an aromatic ring simplifies its solubility profile (soluble in ethanol and ether) but limits applications in aromatic drug scaffolds .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid | - | C₁₁H₁₀BrF₂O₂ | ~291.09 | High lipophilicity, low aqueous solubility |

| 2-(4-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid | 1314671-45-8 | C₇H₇ClN₂O₄S* | 279.08 | Discrepant formula; verify synthesis |

| 2-(3-Bromo-2-fluorophenyl)-2-methylpropanoic acid | 1314647-71-6 | C₁₀H₁₀BrFO₂ | 261.09 | Higher pKa (~3.5) |

| 2-(3-Bromo-2,6-difluorophenyl)acetic acid | - | C₈H₅BrF₂O₂ | 250.95 | Lower CCS (145.6–151.4 Ų) |

Research Findings and Contradictions

Biological Activity

2-(3-Bromo-2,6-difluorophenyl)-2-methylpropanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the presence of bromine and fluorine substituents on the aromatic ring, suggest that it may exhibit significant interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The compound exhibits a complex structure characterized by:

- Bromine and Fluorine Substituents : These halogens can influence the compound's reactivity and biological interactions.

- Carboxylic Acid Functional Group : This moiety is essential for its potential activity as a ligand for various biological receptors.

Biological Activity Overview

Research indicates that this compound may interact with several biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Receptor Modulation : The compound may modulate receptor activity, particularly peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating fatty acid storage and glucose metabolism.

- Antimicrobial Properties : Some studies have indicated that halogenated compounds exhibit antimicrobial activity. The presence of bromine and fluorine in this compound could enhance its efficacy against certain pathogens.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Study on PPAR Agonists : Research has shown that certain brominated compounds can activate PPARα and PPARγ, leading to improved insulin sensitivity and lipid profiles in animal models . This suggests that our compound may have similar effects.

- Antimicrobial Activity Assessment : A study conducted on halogenated benzoic acids demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating that this compound could possess comparable properties .

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.